2-Oxabicyclo[2.1.1]hexane-4-carbonitrile

Bioisosterism Agrochemical Design Physicochemical Properties

2-Oxabicyclo[2.1.1]hexane-4-carbonitrile is a saturated benzene bioisostere tailored for ortho/meta-disubstituted systems. Incorporation of the bridgehead oxygen uniquely modulates lipophilicity and metabolic stability vs. all-carbon BCHs or BCPs. Validated in boscalid scaffold-hopping: 5-fold solubility increase, LogP reduction, and retained antifungal potency (EC50 within 1.25-fold). Provides a rigid, sp3-rich core for chemical probes, IP expansion, and improved drug-likeness. Ideal when lead series suffer from high LogP (>3) and low solubility (<1 mg/L). More robust than strained [1.1.1] systems.

Molecular Formula C6H7NO
Molecular Weight 109.13 g/mol
Cat. No. B12981346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxabicyclo[2.1.1]hexane-4-carbonitrile
Molecular FormulaC6H7NO
Molecular Weight109.13 g/mol
Structural Identifiers
SMILESC1C2CC1(CO2)C#N
InChIInChI=1S/C6H7NO/c7-3-6-1-5(2-6)8-4-6/h5H,1-2,4H2
InChIKeyMZYKWRCGZOUDGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxabicyclo[2.1.1]hexane-4-carbonitrile (CAS 2113569-19-8): Procurement Guide for a Saturated Bioisostere Building Block


2-Oxabicyclo[2.1.1]hexane-4-carbonitrile (CAS 2113569-19-8) is a bicyclic organic compound belonging to the 2-oxabicyclo[2.1.1]hexane (oxaBCH) scaffold class . With a molecular formula of C6H7NO and a molecular weight of 109.13 g/mol, it serves as a conformationally rigid, sp3-rich building block widely utilized in medicinal chemistry as a saturated bioisostere of ortho- and meta-disubstituted benzene rings [1]. This compound is commercially available from several chemical suppliers in research quantities with typical purities of 95-97% .

Critical Procurement Considerations: Why In-Class Bicyclic Bioisosteres Are Not Interchangeable with 2-Oxabicyclo[2.1.1]hexane-4-carbonitrile


Within the broader class of saturated benzene bioisosteres—including bicyclo[1.1.1]pentanes (BCPs), 2-oxabicyclo[2.2.2]octanes, and aza-bicyclo[2.1.1]hexanes—each scaffold exhibits unique and non-transferable physicochemical and geometric properties [1]. 2-Oxabicyclo[2.1.1]hexanes (oxaBCHs) are specifically tailored to mimic the exit vector geometry of ortho- and meta-disubstituted benzenes, a role for which BCPs are often suboptimal due to their more linear geometry . Furthermore, the incorporation of an oxygen atom into the bridgehead of the [2.1.1] system distinctly modulates polarity, lipophilicity, and metabolic stability compared to purely carbocyclic analogs like bicyclo[2.1.1]hexanes (BCHs) or their [1.1.1] counterparts . Consequently, selecting a generic bioisostere without quantitative validation for the specific substitution pattern will likely result in a loss of target potency, altered ADME profiles, or synthetic intractability.

Quantitative Differentiation Evidence for 2-Oxabicyclo[2.1.1]hexane-4-carbonitrile vs. Structural Analogs


Superior Physicochemical Profile of 2-Oxabicyclo[2.1.1]hexanes vs. Ortho-Substituted Phenyl Rings in Agrochemicals

In a head-to-head comparison, replacement of the ortho-substituted phenyl ring in the fungicides fluxapyroxad and boscalid with a 2-oxabicyclo[2.1.1]hexane (2-oxa-BCH) scaffold led to substantial improvements in key physicochemical parameters while retaining biological activity .

Bioisosterism Agrochemical Design Physicochemical Properties

Retained Antifungal Potency Following Ortho-Benzene Replacement with 2-Oxabicyclo[2.1.1]hexane

Direct comparative biological evaluation demonstrated that substituting the ortho-substituted phenyl ring in the commercial fungicide boscalid with a 2-oxabicyclo[2.1.1]hexane scaffold resulted in an analog with fully retained antifungal potency .

Bioisosterism Agrochemical Design Fungicidal Activity

Validated Geometric Mimicry of Ortho-Substituted Phenyl Rings via Crystallographic Overlay

Crystallographic analysis of a 2-oxabicyclo[2.1.1]hexane derivative overlaid with its ortho-substituted phenyl ring comparator demonstrated near-identical geometric parameters, confirming its utility as a saturated bioisostere .

Bioisosterism Structural Biology Crystallography

Increased Metabolic Stability of 2-Oxabicyclo[2.1.1]hexanes vs. 2-Oxabicyclo[1.1.1]pentanes

In contrast to the more strained 2-oxabicyclo[1.1.1]pentane (oxaBCP) scaffold, 2-oxabicyclo[2.1.1]hexanes exhibit superior chemical stability against nucleophilic ring-opening, a critical factor for in vivo performance and synthetic tractability [1].

Metabolic Stability ADME Ring Strain

Proven Application Scenarios for 2-Oxabicyclo[2.1.1]hexane-4-carbonitrile in Drug and Agrochemical Discovery


Scaffold Hopping to Overcome Aqueous Solubility and Lipophilicity Liabilities

Procurement of 2-oxabicyclo[2.1.1]hexane-4-carbonitrile is most strategic when a lead series containing an ortho- or meta-substituted phenyl ring suffers from high lipophilicity (LogP >3) and low aqueous solubility (<1 mg/L). The demonstrated 5-fold increase in solubility and reduction in LogP for the 2-oxa-BCH analog of boscalid provides a quantitative rationale for its use in improving the drug-likeness and oral bioavailability of a candidate .

Generating Novel Intellectual Property via Validated Bioisosteric Replacement

This building block is essential for medicinal chemistry programs aiming to create new chemical matter with strong patentability. The functional validation that a 2-oxabicyclo[2.1.1]hexane core can replace an ortho-substituted phenyl ring in a commercial drug (boscalid) without loss of antifungal potency (EC50 retained within 1.25-fold) provides a compelling case for its use in 'scaffold hopping' campaigns . This approach can unlock new chemical space around established pharmacophores while circumventing existing composition-of-matter patents.

Conformationally Restricted Probe Design for Target Validation

The rigid, three-dimensional structure of 2-oxabicyclo[2.1.1]hexane-4-carbonitrile makes it an ideal core for designing chemical probes to study protein-ligand interactions. The crystallographic evidence of its precise geometric mimicry of an ortho-benzene ring validates its use in projects where a phenyl group must be replaced with a saturated, conformationally locked analog to probe the importance of pi-stacking vs. hydrophobic interactions in a binding pocket .

Replacement of Metabolically Labile Bicyclo[1.1.1]pentane Motifs

For research programs that have identified a bicyclo[1.1.1]pentane (BCP) or 2-oxabicyclo[1.1.1]pentane (oxaBCP) bioisostere as a promising replacement but encountered issues with in vivo stability or synthetic challenges, the 2-oxabicyclo[2.1.1]hexane scaffold offers a more robust alternative. The documented lower susceptibility to nucleophilic ring-opening compared to the more strained [1.1.1] systems supports its procurement for generating analogs with improved metabolic stability .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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